Cefditoren is a third-generation cephalosporin antibiotic with a broad spectrum of antibacterial activity. [, , ] It is commercially available as Cefditoren pivoxil, a prodrug that is readily absorbed orally and hydrolyzed to Cefditoren in the body. [, , , ] The key role of Cefditoren in scientific research stems from its effectiveness against a wide range of bacterial pathogens, including strains resistant to other antibiotics. [, ]
Cefditoren pivoxil synthesis involves a multi-step process starting with the Cefditoren mother nucleus (7-aminocephalosporanic acid, 7ATCA). [] The process involves:
This synthesis process is designed for large-scale industrial production, offering a high yield and straightforward operation. []
Cefditoren undergoes hydrolysis in the intestine, catalyzed by esterases, to release the active form, Cefditoren. [, ] This reaction is crucial for the drug's bioavailability. [, ] The hydrolysis rate can be affected by esterase inhibitors like Orlistat. [] Cefditoren pivoxil is susceptible to degradation under acidic, alkaline, and neutral hydrolytic conditions, leading to the formation of degradation products that can be separated and characterized using HPLC and LC-MS/TOF. []
Cefditoren, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [, ] It binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for peptidoglycan biosynthesis. [, , , ] Specifically, Cefditoren has been shown to bind with high affinity to PBP 2X in Streptococcus pneumoniae, forming a hydrophobic pocket that accommodates its methylthiazole group. [] This binding triggers conformational changes in the enzyme, leading to its inactivation. []
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4